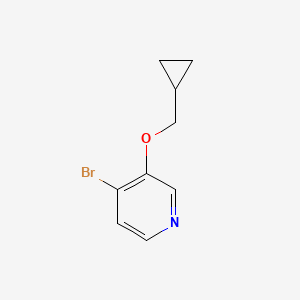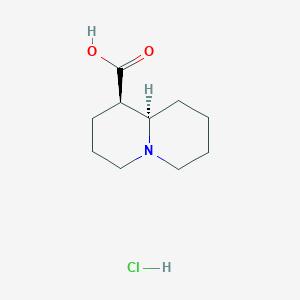
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
“(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H18ClNO2 . Its molecular weight is 219.71 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H18ClNO2 . Detailed structural information such as the InChI Key or the linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The boiling point and other specific properties are not provided .Applications De Recherche Scientifique
Metabolic Fate and Characterization
A study by Sparatore et al. (1995) investigated the metabolic fate of 9-methyl 1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine (MIQ), a compound with pharmacological action on the CNS, in rats. The study focused on understanding the major metabolic pathways, including C-oxidation and N-oxidation processes, providing insights into the compound's biotransformation Sparatore et al., 1995.
Neuroprotective Properties
Lee et al. (2022) synthesized 2-(Quinoline-8-carboxamido)benzoic acid from a deep-sea-derived fungus and evaluated its neuroprotective properties in a Caenorhabditis elegans Parkinson's disease model. The compound showed significant neuroprotective effects, suggesting potential therapeutic applications for neurodegenerative diseases Lee et al., 2022.
Anticonvulsant and Neurotoxicity Studies
Vezzani et al. (1986) explored the effects of anticonvulsant drugs on seizures and neurotoxicity induced by quinolinic acid in rats, simulating aspects of human temporal lobe epilepsy. This study highlighted the selective efficacy of anticonvulsants in preventing seizures without mitigating neurotoxicity, emphasizing the complex interplay between pharmacological intervention and neural damage mechanisms Vezzani et al., 1986.
Gastrointestinal Research
Uchida et al. (1995) synthesized 4-(phenylamino)quinoline-3-carboxamides to identify novel inhibitors of gastric H+/K+-ATPase. These compounds were evaluated for their antisecretory activity against histamine-induced gastric acid secretion in rats, contributing to the development of potential antiulcer agents Uchida et al., 1995.
Antimicrobial Activity
Shindikar and Viswanathan (2005) designed and synthesized novel fluoroquinolones and evaluated their in vivo activity against Mycobacterium tuberculosis H37Rv in mice. This study contributes to the ongoing search for effective treatments against tuberculosis, showcasing the potential of quinoline derivatives in antimicrobial therapy Shindikar & Viswanathan, 2005.
Safety and Hazards
Propriétés
IUPAC Name |
(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11;/h8-9H,1-7H2,(H,12,13);1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWAHYNWNFAGF-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrobromide](/img/structure/B3107423.png)
amine hydrobromide](/img/structure/B3107427.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)
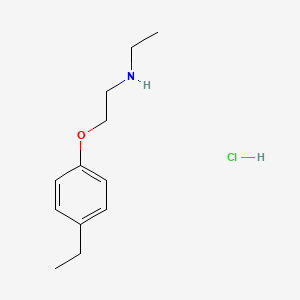

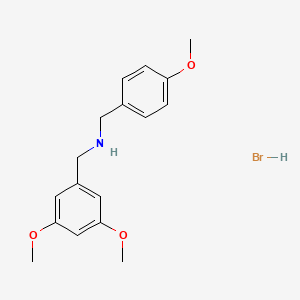
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)
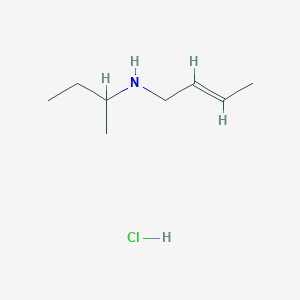

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)

